molecular formula C7H6F6O2 B1305506 2,2,3,4,4,4-Hexafluorobutyl acrylate CAS No. 54052-90-3

2,2,3,4,4,4-Hexafluorobutyl acrylate

Cat. No.: B1305506
CAS No.: 54052-90-3
M. Wt: 236.11 g/mol
InChI Key: LMVLEDTVXAGBJV-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl acrylate is a chemical compound with the molecular formula C7H6F6O2. It is a fluorinated acrylate ester known for its unique properties, including high chemical stability, low surface tension, and low viscosity. This compound is widely used in various industrial applications, particularly in the formulation of high-performance coatings and surface treatments .

Mechanism of Action

Target of Action

2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is primarily used in the synthesis of polymers, specifically in the creation of tri-block copolymers . These copolymers are the primary targets of HFBA, and they play a crucial role in the formation of materials with unique properties such as high weather resistance and anti-fouling characteristics .

Mode of Action

HFBA interacts with its targets through a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . In this process, HFBA is incorporated into the polymer chain, resulting in the formation of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .

Biochemical Pathways

The RAFT polymerization process involving HFBA doesn’t directly affect any biochemical pathways as it is primarily a chemical process used in the synthesis of polymers . The resulting polymers can have various applications in different fields, including the creation of new building materials with high weather resistance and anti-fouling properties .

Pharmacokinetics

The physical and chemical properties of hfba, such as its boiling point and density , can influence its behavior during the polymerization process and the properties of the resulting polymers.

Result of Action

The primary result of HFBA’s action is the formation of tri-block copolymers with unique properties. For example, the synthesized PAA-b-PHFBA-b-PAA tri-block copolymers can form transparent films that exhibit a dramatic improvement in water contact angle after heat treatment, changing from hydrophilic to hydrophobic . These copolymers also behave as elastomeric materials, with a high elongation at break of around 1200% and a permanent deformation of below 25% .

Biochemical Analysis

Biochemical Properties

2,2,3,4,4,4-Hexafluorobutyl acrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins during polymerization processes. For instance, it undergoes radical polymerization when exposed to initiators like organic peroxides . The compound’s interaction with these initiators leads to the formation of polymer chains, which are essential in creating materials with desired properties. Additionally, this compound’s unique structure allows it to form stable bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell growth and differentiation. Moreover, this compound can impact cellular metabolism by modifying the activity of enzymes involved in metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is radical polymerization, where the compound undergoes a reaction with initiators, leading to the formation of polymer chains . This process involves the breaking of carbon-fluorine bonds in the monomer, resulting in the creation of stable polymer structures . Additionally, this compound can interact with biomolecules, such as proteins and enzymes, through binding interactions that influence their activity and function . These interactions are essential in understanding the compound’s role in biochemical and industrial applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under various conditions, maintaining its chemical properties and functionality . Prolonged exposure to certain environmental factors, such as heat and light, can lead to its degradation . In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including changes in gene expression and enzyme activity . These findings are crucial for optimizing the compound’s use in various applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. It has been observed that the compound exhibits threshold effects, where low doses have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound can cause toxic or adverse effects, including alterations in enzyme activity and gene expression . These findings highlight the importance of determining the optimal dosage for various applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s unique structure allows it to participate in reactions that modify metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the synthesis and degradation of polymers, affecting the overall metabolic balance within cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and industrial applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation . The compound interacts with various transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its activity and function . These findings are crucial for optimizing the compound’s use in targeted applications, such as drug delivery and material science.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for optimizing its use in various biochemical and industrial applications.

Preparation Methods

2,2,3,4,4,4-Hexafluorobutyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorobutanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Comparison with Similar Compounds

2,2,3,4,4,4-Hexafluorobutyl acrylate can be compared with other fluorinated acrylates, such as:

This compound stands out due to its specific balance of fluorine content and acrylate functionality, making it particularly useful in applications requiring high chemical stability and low surface energy.

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVLEDTVXAGBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86227-80-7
Record name 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86227-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10379310
Record name 1H,1H,3H-Perfluorobutyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54052-90-3
Record name 1H,1H,3H-Perfluorobutyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-hexafluorobutyl acrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes HFBA valuable in material science?

A1: HFBA's incorporation significantly enhances the hydrophobicity of materials. This is attributed to the low surface energy of the -CF3 end group within its structure. [] For instance, when applied as a thin film using Plasma Enhanced Chemical Vapor Deposition (PECVD), it renders surfaces superhydrophobic, achieving water contact angles exceeding 150 degrees. []

Q2: How does HFBA contribute to oil absorption in materials like polyurethane foam?

A2: Modifying polyurethane foam with HFBA via Chemical Vapor Deposition (CVD) dramatically improves its oil absorption capacity. [] This modification significantly enhances surface hydrophobicity due to the presence of fluorine. Notably, polyurethane foam modified with poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) exhibits superior absorption across various oils, including chloroform, acetone, cyclohexane, and edible oil. []

Q3: Can HFBA be used to create environmentally friendly materials?

A3: Yes, HFBA plays a crucial role in developing "green" ABCBA penta-block elastomers. [] These elastomers are synthesized using RAFT emulsion polymerization in a surfactant and organic solvent-free environment. The process uses HFBA as a monomer to build the final block of the penta-block terpolymer. [] This method provides a clean and sustainable approach to producing high-performance elastomeric materials.

Q4: How does the structure of HFBA affect its polymerization behavior?

A4: HFBA's partially water-soluble nature is key to its controlled polymerization in emulsifier-free emulsion systems. [, ] Studies show that employing an amphiphilic RAFT agent during polymerization allows for the creation of stable, mono-dispersed latexes with particle sizes around 100 nm. [] The polymerization process is impacted by factors like the concentration of the RAFT agent and the reaction temperature. []

Q5: How does incorporating HFBA affect the properties of polyurethane acrylate prepolymers?

A5: Adding HFBA as a component in fluorine-containing polyurethane acrylate photosensitive prepolymer (FPUA) significantly improves both thermal stability and surface hydrophobicity of the resulting films. [] This modification broadens the potential applications of FPUA in various fields requiring these enhanced properties.

Q6: Are there any challenges in using HFBA in material synthesis?

A6: Maintaining the integrity of PHFBA thin films during post-synthesis modifications like hydrolysis can be challenging. [] Research indicates that without crosslinking with agents like di(ethylene glycol) divinyl ether (DEGDVE) and grafting with trichlorovinyl silane, these films tend to degrade rapidly during hydrolysis. [] Understanding these limitations is crucial for developing robust and durable materials incorporating HFBA.

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